1-(2-Naphthalenyl)-2,3-butadien-1-one

Description

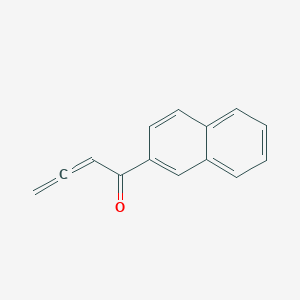

Structure

3D Structure

Properties

InChI |

InChI=1S/C14H10O/c1-2-5-14(15)13-9-8-11-6-3-4-7-12(11)10-13/h3-10H,1H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEXXYQGNPNHQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 1 2 Naphthalenyl 2,3 Butadien 1 One

Cycloaddition Reactions of the 2,3-Butadienone System

The 2,3-butadienone system in 1-(2-naphthalenyl)-2,3-butadien-1-one can act as a reactive component in various cycloaddition reactions. The electron-withdrawing nature of the carbonyl group activates the allene (B1206475), making it susceptible to reactions with both dienes and dienophiles.

[2+2] Cycloadditions and Subsequent Rearrangements

[2+2] cycloaddition reactions offer a direct route to the synthesis of four-membered carbocyclic rings. nih.gov Allenic ketones are suitable substrates for such transformations, reacting with alkenes to form cyclobutane (B1203170) derivatives. These reactions can be promoted either thermally or photochemically. libretexts.org Lewis acid-promoted [2+2] cycloadditions of electron-deficient allenes with alkenes have been shown to be concerted, asynchronous processes that allow for the controlled synthesis of various cyclobutanes. acs.orgnih.gov

The stereochemical outcome of these cycloadditions is a key aspect. For instance, intramolecular stereoselective [2+2] cycloadditions of chiral allenic ketones with alkenes have been developed, demonstrating the potential for chirality transfer. nih.gov The resulting cyclobutane adducts can be versatile intermediates for further synthetic manipulations. Depending on the substitution pattern and reaction conditions, these strained four-membered rings can undergo a variety of rearrangements, such as ring-opening or ring-expansion reactions, to yield more complex molecular architectures. uwo.caresearchgate.net Photochemical [2+2] cycloadditions are also a viable pathway, particularly for substrates with chromophores like the naphthalene (B1677914) ring, which can absorb UV light to reach an excited state and initiate the cycloaddition. nih.govrsc.orgrsc.org

Transition Metal-Catalyzed Cycloadditions (e.g., [2σ + 2π] with bicyclo[1.1.0]-butanes)

Transition metals can catalyze a variety of cycloaddition reactions involving allenes. One notable example is the [2σ + 2π] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with π-systems. While direct examples with 1-(2-naphthalenyl)-2,3-butadien-1-one are not prevalent in the literature, the reactivity of ketones in such transformations has been demonstrated. Titanium-catalyzed intermolecular [2σ + 2π] cycloadditions of BCBs with 1,3-dienes have been reported to proceed via a radical-relay mechanism, yielding bicyclo[2.1.1]hexane scaffolds. dntb.gov.uanih.gov More relevantly, photocatalytic oxidative activation of BCBs enables their formal [2σ+2π] cycloaddition with aldehydes and alkenes. diva-portal.org A general approach for the synthesis of 2-aminobicyclo[2.1.1]hexanes involves the titanium-catalyzed formal [2π + 2σ] cycloaddition of BCBs and 2-azadienes. researchgate.netnih.gov

Isomerization and Rearrangement Pathways of Allenic Ketones

The allenic ketone moiety is susceptible to isomerization and rearrangement under various catalytic conditions, leading to the formation of more stable conjugated systems or cyclized products.

Palladium-Catalyzed Isomerizations of Allenic Ketones to Dienes

While the outline specifies palladium-catalyzed isomerizations of allenic sulfones to dienes, the focus here is on the reactivity of the allenic ketone, 1-(2-naphthalenyl)-2,3-butadien-1-one. Palladium catalysis is well-known to effect various transformations of allenes. For allenic ketones, a common palladium-catalyzed reaction is not isomerization to a conjugated diene, but rather a cycloisomerization/dimerization pathway.

Studies have shown that terminal allenyl ketones, in the presence of a palladium catalyst, can undergo cyclization and dimerization to afford 2,4-disubstituted furans. nih.govacs.org The proposed mechanism for this transformation can involve a Pd(II)/Pd(IV) cycle. nih.gov Computational studies on the palladium(0)-catalyzed coupling cyclization of 1,2-allenyl ketones with aryl halides suggest that the reaction can proceed through either a Pd(II)-carbenoid or a π-allyl-Pd(II) intermediate, depending on the substituents on the allenyl ketone and the aryl halide. acs.org Another palladium-catalyzed reaction of allenyl ketones is their oxidative cross-coupling with terminal alkynes to produce 3-alkynyl poly-substituted furans. researchgate.net In this case, the proposed mechanism involves the formation of a palladium carbene through cycloisomerization, followed by alkynyl migratory insertion. researchgate.net While the direct isomerization to a conjugated diene may not be the primary pathway, these palladium-catalyzed cyclizations represent important rearrangement pathways for allenic ketones.

Acid- and Base-Catalyzed Transformations

The reactivity of the allenic ketone system can be significantly influenced by the presence of acids or bases. Under acidic conditions, the carbonyl oxygen can be protonated, which enhances the electrophilicity of the carbonyl carbon and the allene system. This activation can facilitate nucleophilic attack or promote rearrangements.

Under basic conditions, a variety of transformations can occur. A common reaction is the nucleophilic addition to the carbonyl group. libretexts.orgchemistrysteps.comchemmunity.comlibretexts.org Strong nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Furthermore, the protons on the carbon adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate.

For allenic ketones specifically, base-catalyzed cyclization reactions have been reported. For instance, nitrogen-containing Lewis bases can catalyze a highly regioselective [4+2] cycloaddition of allene ketones with unsaturated pyrazolones to yield tetrahydropyrano[2,3-c]pyrazoles. rsc.org In the absence of a trapping agent, allenic systems with appropriate functional groups can undergo base-promoted cycloisomerization. For example, α-amino allenes can be cyclized to 3-pyrrolines in the presence of potassium carbonate. organic-chemistry.org These examples suggest that 1-(2-naphthalenyl)-2,3-butadien-1-one could undergo various transformations under basic conditions, including nucleophilic additions and potentially intramolecular cyclizations if a suitable nucleophilic moiety is present in the molecule or added to the reaction mixture.

Nucleophilic and Electrophilic Additions to the Allenic and Ketone Functionalities

The 1-(2-naphthalenyl)-2,3-butadien-1-one molecule possesses multiple electrophilic sites, primarily the carbonyl carbon and the C2 and C4 carbons of the allene group. This dual reactivity allows for both nucleophilic and electrophilic addition reactions, with the specific pathway often dictated by the nature of the reagent and reaction conditions.

Nucleophilic Addition: Nucleophilic attack is a predominant reaction pathway for allenic ketones. The reaction can proceed via two main competitive mechanisms: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the allenic system.

1,2-Addition (Direct Addition): In this pathway, a nucleophile directly attacks the electrophilic carbonyl carbon. This process is analogous to the standard nucleophilic addition to aldehydes and ketones, proceeding through a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com Subsequent protonation yields a tertiary alcohol. This pathway is generally favored by "hard" nucleophiles, such as organolithium or Grignard reagents. youtube.com

1,4-Addition (Conjugate Addition): The conjugated π-system allows for a Michael-type addition where the nucleophile attacks the central carbon (C3) of the allene moiety. This attack pushes electron density through the conjugated system, ultimately forming an enolate intermediate. The subsequent protonation of the enolate can lead to either an α,β- or β,γ-unsaturated ketone. This pathway is often favored by "soft" nucleophiles like cuprates, amines, and thiols. Studies on similar 1,2-allenic ketones show they readily react with various nucleophiles to afford functionalized heterocycles and other complex molecules. nih.gov

The general mechanism for nucleophilic addition is outlined below:

A video explaining the general mechanism of nucleophilic addition to carbonyls.

Electrophilic Addition: Electrophilic additions to the allenic portion of 1-(2-naphthalenyl)-2,3-butadien-1-one are also mechanistically significant. In contrast to isolated alkenes, the presence of the carbonyl group influences the regioselectivity of the addition. The reaction is typically initiated by the attack of an electrophile (e.g., H⁺ or Br⁺) on the allene.

This process often involves the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.orglibretexts.org The initial electrophilic attack can occur at the terminal carbon (C4) of the allene, which would be stabilized by the adjacent double bond and the naphthyl-ketone system. The subsequent attack by a nucleophile can occur at either C2 or C4 of the original diene system, leading to a mixture of 1,2- and 1,4-addition products. libretexts.orglibretexts.org The distribution of these products is dependent on factors like reaction temperature and the stability of the final products. youtube.com

| Addition Type | Reagent Type | Initial Site of Attack | Key Intermediate | Potential Final Product(s) |

| Nucleophilic (1,2) | Hard Nucleophiles (e.g., R-Li) | Carbonyl Carbon (C1) | Tetrahedral Alkoxide | 1-(2-Naphthalenyl)-1-R-2,3-butadien-1-ol |

| Nucleophilic (1,4) | Soft Nucleophiles (e.g., R₂CuLi) | Allene Carbon (C3) | Enolate | Substituted Naphthyl Butenone |

| Electrophilic | Electrophiles (e.g., HBr) | Allene Carbon (C4) | Allylic Carbocation | 3-Bromo-1-(2-naphthalenyl)-1-buten-1-one (1,2-adduct) or 1-Bromo-1-(2-naphthalenyl)-2-buten-1-one (1,4-adduct) |

Exploration of Reaction Selectivity (Chemo-, Regio-, and Stereoselectivity)

The multifunctionality of 1-(2-naphthalenyl)-2,3-butadien-1-one makes reaction selectivity a critical aspect of its chemistry. Controlling the chemo-, regio-, and stereoselectivity allows for the targeted synthesis of specific products. mdpi.com

Chemoselectivity: This refers to the preferential reaction of one functional group over another. researchgate.netslideshare.net In this molecule, the primary competition is between the ketone and the allene. For instance, in a reduction reaction using sodium borohydride, the ketone would likely be selectively reduced to an alcohol without affecting the allene C=C bonds. Conversely, catalytic hydrogenation might preferentially reduce the allene system. The choice between 1,2- (ketone) and 1,4- (allene) nucleophilic addition is also a matter of chemoselectivity, governed by the nature of the nucleophile.

Regioselectivity: This determines where on a molecule a reaction occurs. researchgate.netslideshare.net In electrophilic additions to the allene, regioselectivity is manifested in the formation of 1,2- versus 1,4-adducts. masterorganicchemistry.com This is controlled by the relative stability of the potential carbocation intermediates and the reaction conditions (kinetic vs. thermodynamic control). youtube.com For nucleophilic conjugate additions, the regioselectivity of the subsequent protonation of the enolate intermediate determines the position of the double bond in the final product.

Stereoselectivity: This concerns the preferential formation of one stereoisomer over another. Nucleophilic addition to the prochiral carbonyl carbon creates a new stereocenter. libretexts.org In the absence of a chiral influence (reagent, catalyst, or solvent), a racemic mixture of the resulting alcohol would be expected. Reactions involving the allene can also be stereoselective. For example, addition reactions can lead to the formation of (E) or (Z) isomers of the resulting alkene, and the preferred isomer can depend on steric and electronic factors during the reaction.

Theoretical and Computational Investigations of 1 2 Naphthalenyl 2,3 Butadien 1 One

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical studies are instrumental in understanding the fundamental properties of 1-(2-naphthalenyl)-2,3-butadien-1-one at the atomic level. These computational techniques offer a lens into the molecule's geometry, stability, and electronic distribution.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic structure of molecules. For compounds analogous to 1-(2-naphthalenyl)-2,3-butadien-1-one, such as other naphthalene (B1677914) derivatives, DFT calculations, often employing basis sets like B3LYP/6-311G**, are utilized to find the minimum energy conformation. This process involves systematically adjusting the molecule's bond lengths, bond angles, and dihedral angles to locate the most stable three-dimensional arrangement.

In a related study on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, DFT with the B3LYP/6-311++G(d,p) basis set was successfully used to obtain the optimized structure, which is crucial for understanding its spectroscopic properties. nih.gov For 1-(2-naphthalenyl)-2,3-butadien-1-one, similar DFT calculations would reveal key structural parameters. The electronic structure, including the distribution of electron density and the nature of the molecular orbitals, can also be elucidated, providing insights into the molecule's reactivity.

Table 1: Representative DFT Functionals and Basis Sets in Computational Studies of Naphthalene Derivatives

| DFT Functional | Basis Set | Application |

| B3LYP | 6-311G | Geometry Optimization, Vibrational Frequencies |

| B3LYP-D3 | 6-311++G | Geometry Optimization with Dispersion Correction |

| M06-2X | 6-311++G(2d,2p) | Thermochemistry, Kinetics |

| PBE0 | 6-311+G* | Electronic Properties |

Ab Initio Methods for Energetic Profiles and Stability

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for assessing the energetic profiles and stability of molecules. For isomers of 1,3-butadienol, ab initio SCF-MO calculations at the 3-21G level with full geometry optimization, followed by single-point calculations at the 6-31G* and MP2/6-31G* levels, have been used to obtain improved energy estimates. epa.gov

Such methods can be applied to 1-(2-naphthalenyl)-2,3-butadien-1-one to determine its relative stability compared to other isomers and to calculate the energy barriers for conformational changes. For instance, in a study of 1,3-butadienyl radical isomers, ab initio calculations at the QCISD and MCSCF levels with the 6-311G(d,p) basis set were used to determine the relative energies of different isomers. capes.gov.br These approaches are crucial for constructing an accurate picture of the molecule's potential energy surface.

Conformational Analysis of Butadiene and Allene (B1206475) Moieties

The conformational flexibility of 1-(2-naphthalenyl)-2,3-butadien-1-one is largely determined by the rotational freedom around the single bonds connecting the naphthalene, carbonyl, and butadienyl groups. The butadienyl moiety can exist in different conformations, primarily the s-trans and s-gauche forms, which are interconverted by rotation around the central C-C single bond. epa.govresearchgate.net The allene moiety, being a cumulene, has a more rigid structure.

Conformational analysis helps in understanding the spatial arrangement of the atoms and its influence on the molecule's properties. libretexts.org For 1,3-butadiene (B125203), the s-trans conformer is generally more stable than the s-gauche form, with a rotational barrier between them. researchgate.net The presence of the bulky naphthalenyl group in 1-(2-naphthalenyl)-2,3-butadien-1-one would likely influence the preferred conformation due to steric interactions. lumenlearning.com Computational studies can map out the potential energy surface for rotation around the key single bonds, identifying the most stable conformers and the energy barriers between them.

Elucidation of Reaction Mechanisms and Potential Energy Surfaces (PES)

Theoretical studies are pivotal in mapping the pathways of chemical reactions involving 1-(2-naphthalenyl)-2,3-butadien-1-one. By calculating the potential energy surface (PES), researchers can identify the most likely routes for a reaction to proceed.

Identification and Characterization of Intermediates and Transition States

A detailed understanding of a reaction mechanism requires the identification and characterization of all transient species, including intermediates and transition states. In a theoretical study of the reaction between the 2-naphthyl radical and 1,3-butadiene, a precursor system to understanding the formation of larger polycyclic aromatic hydrocarbons, various intermediates and transition states were calculated at the G3(MP2,CC)//B3LYP/6-311G** level of theory. matec-conferences.orgresearchgate.net

This study revealed that the reaction can proceed through several channels, starting with the formation of a van der Waals complex, followed by the formation of a covalent bond to create an intermediate. researchgate.net Subsequent rearrangements and hydrogen loss steps lead to the final products. The geometries and energies of these intermediates and the transition states connecting them provide a complete picture of the reaction pathway. Similar computational approaches can be applied to reactions involving 1-(2-naphthalenyl)-2,3-butadien-1-one to predict its reactivity and the likely products of its transformations.

Table 2: Calculated Relative Energies of Species in the Reaction of 2-Naphthyl with 1,3-Butadiene

| Species | Relative Energy (kcal/mol) |

| Reactants (2-Naphthyl + 1,3-Butadiene) | 0.00 |

| W0 (van der Waals complex) | -1.72 |

| TS0-4 (Transition State) | 3.87 |

| W4 (Intermediate) | -32.78 |

| TS4-P4 (Transition State) | -0.19 |

| P4 + H (Product) | -7.36 |

| Data from a theoretical study on the reaction of 2-naphthyl with 1,3-butadiene, which serves as a model for understanding related reaction mechanisms. researchgate.net |

Calculation of Reaction Rate Constants and Branching Ratios

Once the potential energy surface is mapped out, theoretical kinetics can be employed to calculate reaction rate constants and branching ratios. For the reaction of 2-naphthyl with 1,3-butadiene, Rice-Ramsperger-Kassel-Marcus (RRKM) theory combined with master equation calculations were used to determine the temperature and pressure-dependent rate constants for various reaction channels. matec-conferences.org

These calculations show how the product distribution changes with reaction conditions. For instance, at high temperatures, products resulting from hydrogen loss are favored, while at lower temperatures, stabilized intermediates can be more significant. matec-conferences.org The branching ratios, which represent the fraction of reactants that proceed through a particular channel, can be calculated to predict the major and minor products of a reaction. matec-conferences.org This information is crucial for understanding the chemical fate of 1-(2-naphthalenyl)-2,3-butadien-1-one in different environments.

Analysis of Molecular Orbitals and Reactivity Descriptors

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, and other reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index for 1-(2-Naphthalenyl)-2,3-butadien-1-one is not available in the searched scientific literature. Such data is typically generated through quantum chemical calculations, which have not been published for this specific compound.

Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

There are no published studies presenting computationally predicted spectroscopic data (such as 1H-NMR, 13C-NMR, IR, or UV-Vis spectra) for 1-(2-Naphthalenyl)-2,3-butadien-1-one. Consequently, a correlation analysis between theoretical predictions and experimental spectroscopic data cannot be performed. The process of predicting these parameters involves sophisticated calculations that model the molecule's behavior and its interaction with electromagnetic fields, and this has not been reported for the title compound.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 1 2 Naphthalenyl 2,3 Butadien 1 One and Its Derivatives

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups present within a molecule. These two methods are complementary; FT-IR spectroscopy is sensitive to vibrations involving a change in dipole moment (e.g., polar bonds like C=O), while Raman spectroscopy detects vibrations that cause a change in polarizability (e.g., non-polar bonds like C=C=C). spectroscopyonline.comsurfacesciencewestern.com

For 1-(2-naphthalenyl)-2,3-butadien-1-one, the FT-IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹, characteristic of an α,β-unsaturated ketone. A key diagnostic feature would be the characteristic asymmetric stretching vibration of the allene (B1206475) (C=C=C) group, which typically appears as a sharp, strong band around 1950 cm⁻¹. The spectrum would also display multiple bands corresponding to the naphthalene (B1677914) ring, including aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. nasa.govnih.gov

The Raman spectrum would also detect the allenic and carbonyl stretching modes. However, it would be particularly effective in identifying the symmetric C=C=C stretch and the aromatic ring vibrations, which often produce strong Raman signals. surfacesciencewestern.comresearchgate.net The combination of both techniques provides a more complete vibrational profile of the molecule. spectroscopyonline.com

Table 1: Expected Characteristic Vibrational Frequencies for 1-(2-Naphthalenyl)-2,3-butadien-1-one

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=O | Stretch | 1650 - 1680 | FT-IR (Strong) |

| C=C=C | Asymmetric Stretch | ~1950 | FT-IR (Strong, Sharp) |

| Aromatic C-H | Stretch | 3000 - 3100 | FT-IR, Raman |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | FT-IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and Two-Dimensional Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic compounds in solution. uobasrah.edu.iq A combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the molecular framework. uobasrah.edu.iqresearchgate.net

For 1-(2-naphthalenyl)-2,3-butadien-1-one, the ¹H NMR spectrum would provide detailed information. The seven protons of the naphthalene ring are expected to appear in the aromatic region (δ 7.5-8.5 ppm), with their specific chemical shifts and coupling patterns determined by their positions on the 2-substituted ring. nih.gov The allenic protons would exhibit characteristic chemical shifts; the terminal CH₂ protons (=C=CH₂) would likely appear around δ 5.0-5.5 ppm as a doublet, coupled to the CH proton. The methine proton (-CH=C=) would appear further downfield, likely around δ 6.0-6.5 ppm, as a triplet due to coupling with the terminal CH₂ group.

The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbon (C=O) would be found significantly downfield (δ > 180 ppm). The central carbon of the allene group (C=C =C) is highly characteristic and appears around δ 200-210 ppm, while the other two allenic carbons would be in the olefinic region (δ 80-100 ppm). The ten carbons of the naphthalene ring would produce a series of signals in the aromatic region (δ 120-140 ppm). nih.govmdpi.com

To confirm these assignments and establish the connectivity between the naphthalenyl group and the butadienone chain, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. researchgate.net For instance, an HMBC experiment would show a correlation between the protons on the naphthalene ring adjacent to the carbonyl group and the carbonyl carbon itself, confirming the point of attachment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-(2-Naphthalenyl)-2,3-butadien-1-one

| Atom Type | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | |

| Naphthalene-H | 7.5 - 8.5 |

| -CO-CH =C=CH₂ | 6.0 - 6.5 |

| -CH=C=CH₂ | 5.0 - 5.5 |

| ¹³C NMR | |

| C =O | > 180 |

| -CH=C =CH₂ | 200 - 210 |

| -CH =C=C H₂ | 80 - 100 |

| Naphthalene-C | 120 - 140 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. semanticscholar.org For 1-(2-naphthalenyl)-2,3-butadien-1-one (C₁₄H₁₀O), the high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion [M]⁺, confirming its elemental composition.

Under electron ionization (EI), the molecular ion is expected to be prominent. The fragmentation pattern would likely involve several key pathways that reflect the molecule's structure. core.ac.uk

Loss of a methyl radical ([M-15]⁺): While not containing a methyl group, rearrangements can sometimes lead to its loss, though this is less common for this structure.

Loss of carbon monoxide ([M-28]⁺): A common fragmentation for ketones is the loss of a neutral CO molecule, which would result in an ion corresponding to C₁₃H₁₀⁺. researchgate.net

Cleavage of the allenic chain: Fragmentation could occur at various points along the 2,3-butadien-1-one side chain.

Formation of the naphthalenyl acylium ion: Cleavage of the bond between the carbonyl carbon and the allene group would yield a stable C₁₀H₇CO⁺ ion (m/z 155), which would be a very characteristic and likely abundant fragment. researchgate.net

Formation of the naphthyl cation: Subsequent loss of CO from the acylium ion would produce the C₁₀H₇⁺ cation (m/z 127). researchgate.net

Analysis of these fragments by tandem MS (MS/MS) would help to piece together the molecular structure and confirm the identity of the compound. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structural Determination

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) offers the most definitive method for structural determination. This technique provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.com

An XRD analysis of 1-(2-naphthalenyl)-2,3-butadien-1-one would confirm the planarity of the naphthalene ring and the geometry of the allenic ketone side chain. rsc.org It would reveal the dihedral angle between the plane of the naphthalene ring and the carbonyl group, providing insight into the degree of conjugation. Furthermore, the analysis would elucidate the packing of the molecules in the crystal lattice, identifying any significant intermolecular forces, such as π-π stacking interactions between the naphthalene rings, which could influence the material's bulk properties. researchgate.net

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The extended π-conjugated system of 1-(2-naphthalenyl)-2,3-butadien-1-one, which includes the naphthalene ring and the unsaturated ketone, is expected to give rise to strong UV-Vis absorption. mdpi.com

The UV-Vis spectrum, typically recorded in a solvent like cyclohexane (B81311) or ethanol, would likely show characteristic absorption bands for the naphthalene chromophore. Naphthalene itself displays two main absorption bands, a strong band (¹Lₐ) around 275 nm and a weaker, structured band (¹Lₑ) around 312 nm. researchgate.net The conjugation with the allenic ketone group is expected to cause a bathochromic (red) shift of these bands to longer wavelengths. researchgate.net A less intense n→π* transition associated with the carbonyl group may also be observed at longer wavelengths.

If the compound is fluorescent, its emission spectrum can be recorded by exciting at one of its absorption maxima. Naphthalene and many of its derivatives are known to be fluorescent. mdpi.com The fluorescence spectrum would provide information about the energy of the first excited singlet state. The fluorescence quantum yield and lifetime are key parameters that characterize the efficiency and dynamics of the emission process.

Advanced Surface Characterization Techniques (e.g., Atomic Force Microscopy, X-ray Photoelectron Spectroscopy) for Surface-Confined Transformations

When studying the behavior of molecules on surfaces, in thin films, or as part of nanostructured materials, specialized surface-sensitive techniques are required. Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS) are powerful tools for this purpose. researchgate.net

AFM can be used to visualize the morphology and topography of a thin film of 1-(2-naphthalenyl)-2,3-butadien-1-one deposited on a substrate. mdpi.com This would reveal information about film uniformity, the formation of molecular aggregates, or changes in surface structure upon a transformation, such as a surface-confined polymerization or reaction.

XPS provides quantitative information about the elemental composition and chemical states of the atoms on a material's surface. mdpi.com For a film of the target compound, XPS would detect carbon and oxygen. High-resolution scans of the C 1s and O 1s regions could distinguish between the different chemical environments of these atoms (e.g., C-C in the naphthalene ring, C=C=C of the allene, and C=O of the ketone), providing a chemical fingerprint of the surface. This would be particularly useful for monitoring surface-confined chemical reactions, such as oxidation or degradation. researchgate.net

Chromatographic Techniques Coupled with Detection (e.g., HPLC-Amperometric Detection for Derivatives)

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile organic compounds. waters.com

For 1-(2-naphthalenyl)-2,3-butadien-1-one, a reversed-phase HPLC method, likely using a C18 column with a mobile phase such as an acetonitrile/water mixture, would be suitable for its analysis. nih.gov Coupling the HPLC system to a suitable detector is crucial for quantification. A UV detector would be highly effective, given the strong chromophore in the molecule.

For certain derivatives or for detecting trace amounts, more specialized detectors can be employed. For example, if the compound or its derivatives can be electrochemically oxidized or reduced, HPLC with amperometric detection (HPLC-ED) can offer excellent sensitivity and selectivity. researchgate.netresearchgate.net This could be particularly useful for studying metabolites or degradation products of the parent compound. Fluorescence detection is another highly sensitive option, provided the analytes of interest are fluorescent. nih.gov These coupled techniques are invaluable for reaction monitoring, purity analysis, and quantitative studies in various matrices.

Strategic Applications of 1 2 Naphthalenyl 2,3 Butadien 1 One in Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

As a member of the allenic ketone class, 1-(2-Naphthalenyl)-2,3-butadien-1-one is a highly functionalized and reactive molecule, making it a valuable building block for the assembly of complex molecular architectures. Allenic ketones possess multiple reactive sites—the electrophilic carbonyl carbon, the central sp-hybridized allene (B1206475) carbon, and the terminal sp2-hybridized carbons—allowing for a variety of chemical transformations.

The reactivity of the allene group enables its participation in nucleophilic additions, cycloadditions, and transition metal-catalyzed reactions. For instance, the Michael addition of nucleophiles to the allene system is a common pathway for carbon-carbon and carbon-heteroatom bond formation. This reactivity allows for the controlled introduction of new functional groups and the extension of the carbon skeleton, which is fundamental in the synthesis of intricate natural products and pharmaceutical agents. The bulky 2-naphthalenyl substituent provides a rigid, aromatic scaffold and can influence the stereochemical outcome of these addition reactions.

Precursor to Polycyclic and Heterocyclic Systems

The conjugated system of 1-(2-Naphthalenyl)-2,3-butadien-1-one makes it an excellent precursor for the synthesis of both polycyclic and heterocyclic compounds. The inherent reactivity of allenic ketones can be harnessed to construct various ring systems through intramolecular or intermolecular cyclization reactions.

A key reaction of allenic ketones is their [4+2] cycloaddition (Diels-Alder) or formal [4+2] annulation reactions with various dienophiles or nucleophiles to construct six-membered rings. For example, the reaction of allenic ketones with active methylene compounds like diethyl malonate, catalyzed by a base such as K2CO3, can lead to the formation of α-pyrones, a class of six-membered heterocyclic compounds. acs.org This transformation proceeds through a sequence of Michael addition, double bond migration, and subsequent lactonization. acs.org

Furthermore, the reaction of the 2-naphthyl radical (which can be conceptually related to the naphthyl moiety in the target compound) with molecules like 1,3-butadiene (B125203) is a known pathway for the formation of larger polycyclic aromatic hydrocarbons (PAHs) such as phenanthrene and anthracene derivatives. matec-conferences.orgssau.ru This suggests that the naphthyl-butadiene framework is a viable structural motif for building larger, fused aromatic systems under appropriate reaction conditions.

Table 1: Representative Heterocycle Synthesis from Allenic Ketones

| Substrate (Allenic Ketone) | Reagent | Catalyst | Product Type |

|---|---|---|---|

| 1-Aryl-2,3-butadien-1-one | Diethyl Malonate | K2CO3 | α-Pyrone |

Integration into Polymeric Architectures and Advanced Materials

The butadiene moiety within 1-(2-Naphthalenyl)-2,3-butadien-1-one provides a polymerizable unit that can be integrated into polymeric chains. Substituted butadienes are widely used as monomers and comonomers in the synthesis of synthetic rubbers and specialty polymers. essentialchemicalindustry.org The incorporation of the rigid and bulky 2-naphthalenyl group into a polymer backbone would be expected to impart unique thermal and mechanical properties, such as a higher glass transition temperature (Tg), increased thermal stability, and modified solubility.

Coordination polymerization of 1,3-butadiene with various phenyl-substituted 1,3-butadiene derivatives has been successfully demonstrated, yielding copolymers with controlled molecular weights and microstructures. nih.govrsc.org By analogy, 1-(2-Naphthalenyl)-2,3-butadien-1-one could potentially be copolymerized with standard monomers like 1,3-butadiene or styrene to create functionalized polydienes. The pendant naphthalenyl groups could enhance the refractive index of the material or introduce sites for post-polymerization modification, making them suitable for applications in advanced optical or electronic materials.

Derivatization for Probing Reaction Mechanisms and Analytical Applications

The structure of 1-(2-Naphthalenyl)-2,3-butadien-1-one allows for systematic derivatization to probe reaction mechanisms. Modifications can be made to either the naphthalenyl ring or the allene terminus. For example, introducing electron-donating or electron-withdrawing substituents onto the naphthalene (B1677914) ring would alter the electronic properties of the conjugated system. Studying the effect of these substituents on the rate and selectivity of its reactions (e.g., cycloadditions or nucleophilic additions) can provide valuable insight into the transition states and mechanisms of these processes.

Kinetic studies on the polymerization of various substituted butadienes have been used to understand the influence of different functional groups on polymerization behavior. nih.govrsc.org Similarly, derivatives of 1-(2-Naphthalenyl)-2,3-butadien-1-one could serve as probes to elucidate mechanistic details in coordination or free-radical polymerization. The naphthalenyl group also possesses inherent fluorescence, which could be exploited in analytical applications, such as developing fluorescent probes where binding or a chemical reaction at the allene or ketone moiety modulates the fluorescence properties.

Intermediate in the Synthetic Routes to Diverse Organic Scaffolds

The multiple reactive sites of 1-(2-Naphthalenyl)-2,3-butadien-1-one establish it as a valuable intermediate for accessing a wide range of organic scaffolds. The allenic ketone functionality can be transformed into various other functional groups. For example, reduction of the ketone can yield allenic alcohols, which are themselves versatile intermediates. The allene can undergo cyclization, addition, or rearrangement reactions to produce diverse molecular frameworks.

The use of allenic ketones in domino or cascade reactions allows for the rapid construction of molecular complexity from a relatively simple starting material. The reaction with diethyl malonate to form α-pyrones is one such example where multiple bonds are formed in a sequential process. acs.org This capacity for complexity-building makes 1-(2-Naphthalenyl)-2,3-butadien-1-one a strategic intermediate for generating libraries of compounds for drug discovery or materials science, providing access to unique naphthyl-containing scaffolds.

Future Research Directions and Emerging Paradigms

Development of Green and Sustainable Synthetic Routes

The future of synthesizing 1-(2-naphthalenyl)-2,3-butadien-1-one and related allenic ketones is intrinsically linked to the development of green and sustainable chemical processes. Current synthetic methods often rely on traditional organic solvents and reagents, which raises environmental concerns. Future research will likely focus on methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign materials.

One promising approach is the adoption of "Grindstone Chemistry," a solvent-free method that involves the grinding of solid reactants. ijcmas.com This technique has been successfully used for the one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols, demonstrating its potential for reactions involving naphthyl derivatives. ijcmas.com Another avenue involves the use of water as a reaction medium, which has been demonstrated in the regioselective, multi-component synthesis of substituted benzo[c]pyrazolo acs.orgnrel.govnaphthyridines. rsc.org Such "on-water" reactions are not only environmentally friendly but can also lead to improved yields and simplified work-up procedures. rsc.org

Furthermore, the use of solid-supported catalysts, such as Cu-Montmorillonite clay for the oxidative coupling of 2-naphthol, presents a greener alternative to homogeneous catalysis, offering advantages in product isolation and catalyst recycling. aacmanchar.edu.in The development of one-pot syntheses, which reduce the number of intermediate purification steps, will also be a key focus. ijcmas.com

| Green Synthesis Approach | Potential Application to 1-(2-Naphthalenyl)-2,3-butadien-1-one Synthesis | Key Advantages |

| Grindstone Chemistry | Solvent-free synthesis from solid precursors. | Energy efficient, operational simplicity, reduced waste. ijcmas.com |

| "On-Water" Reactions | Using water as a solvent for key synthetic steps. | Environmentally benign, potentially improved yields, short reaction times. rsc.org |

| Solid-Supported Catalysis | Heterogeneous catalysts for coupling and formation reactions. | Ease of product isolation, catalyst recyclability. aacmanchar.edu.in |

| One-Pot Multi-Component Reactions | Combining several synthetic steps into a single operation. | Increased efficiency, reduced solvent use and waste. ijcmas.comrsc.org |

Enantioselective Synthesis and Catalysis of Allenic Ketones

The axial chirality of 1,3-disubstituted allenes makes the enantioselective synthesis of compounds like 1-(2-naphthalenyl)-2,3-butadien-1-one a significant area of research. nih.gov Developing catalytic asymmetric methods to access enantioenriched allenic ketones is crucial for their potential applications in medicinal chemistry and materials science.

Future research will likely build upon existing strategies for the enantioselective synthesis of chiral allenes and ketones. One such strategy involves the use of chiral catalysts, such as BINOL-derived catalysts, in reactions of allenylboronic esters with ketones. acs.org Another approach is the use of cinchona alkaloid-derived amines to catalyze asymmetric [4 + 2] cycloadditions of allene (B1206475) ketones. acs.org

Catalytic methods for the enantioselective preparation of α-quaternary ketones, which utilize chiral phosphines, could be adapted for the synthesis of highly substituted allenic ketones. unc.edu Furthermore, palladium-catalyzed asymmetric arylation of α-keto imines offers a pathway to chiral α-amino ketones, and similar strategies could be envisioned for the asymmetric functionalization of allenic ketone precursors. nih.gov A powerful technique for generating enantioenriched allenes is the asymmetric boronate addition to sulfonyl hydrazones, catalyzed by chiral biphenols, which proceeds through a traceless Petasis reaction. nih.gov

| Catalytic System | Reaction Type | Potential for Allenic Ketone Synthesis |

| (S)-Br₂-BINOL | Kinetic resolution of chiral allenes in additions to ketones. | Enantioselective synthesis of highly substituted products. acs.org |

| Cinchona Alkaloid-Derived Amine | Asymmetric [4 + 2] cycloaddition. | Synthesis of chiral 4H-pyran derivatives from allene ketones. acs.org |

| Chiral Phosphine (B1218219) | Acyl substitution with chiral allylic nucleophiles. | Preparation of versatile ketones with α-quaternary stereocenters. unc.edu |

| Chiral Palladium Complex | Asymmetric arylation of α-keto imines. | A potential route to asymmetrically functionalized allenic ketones. nih.gov |

| Chiral Biphenols | Asymmetric boronate addition to sulfonyl hydrazones. | Access to enantioenriched allenes via a traceless Petasis reaction. nih.gov |

Exploration of Novel Reaction Pathways and Domino Sequences

The unique electronic and structural features of the allenic ketone moiety in 1-(2-naphthalenyl)-2,3-butadien-1-one make it a versatile substrate for exploring novel reaction pathways and domino sequences. Future research will likely focus on harnessing this reactivity to construct complex molecular architectures in a single, efficient operation.

Cascade reactions, where a single event triggers a series of subsequent transformations, are a powerful tool in organic synthesis. The reaction of indigo (B80030) with an allenylic electrophile to form complex heterocyclic scaffolds showcases the potential of allenes to participate in such sequences. nih.gov This suggests that 1-(2-naphthalenyl)-2,3-butadien-1-one could serve as a building block in similar cascade reactions to generate novel polycyclic systems.

The development of novel catalytic carbonylation reactions, such as the palladium-catalyzed carbonylation of 1,2-diaza-1,3-butadienes to form 2,3-pyrazol-1(5H)-ones, provides a blueprint for exploring new transformations of the butadienone core. nih.gov Furthermore, unlocking novel reaction pathways of related functionalities, such as diazoalkanes with visible light, could inspire new photochemical transformations of allenic ketones. rsc.org The synthesis of other butadiene derivatives, such as (1E,3E)-1,4-bis(2-naphthyl)-2,3-dinitro-1,3-butadiene, also points towards the possibility of creating novel dimeric or oligomeric structures from 1-(2-naphthalenyl)-2,3-butadien-1-one. nih.gov

Computational-Guided Design of Functionalized Butadienone Derivatives

Computational chemistry is becoming an indispensable tool for the rational design of new molecules with desired properties. In the context of 1-(2-naphthalenyl)-2,3-butadien-1-one, computational-guided design will be instrumental in developing new functionalized derivatives for specific applications.

Density Functional Theory (DFT) can be employed to investigate the mechanisms of reactions involving buta-1,3-diene derivatives, such as [2π + 4π] cycloadditions. researchgate.net Such studies can predict the reactivity and selectivity of chemical reactions, offering valuable insights for the design of new catalysts and the synthesis of novel compounds. researchgate.net By mapping the electrostatic potential (ESP), researchers can identify electrophilic and nucleophilic regions of a molecule, which is crucial for understanding and predicting its interactions with other molecules. researchgate.net

Quantum mechanics/molecular mechanics (QM/MM) calculations can be used to model catalysts and study the effect of different structural modifications on their activity and selectivity. nrel.gov This approach has been used to study the production of 1,3-butadiene (B125203) from 2,3-butanediol, demonstrating its utility in understanding and optimizing catalytic processes. nrel.gov These computational methods can be applied to predict the properties of new 1-(2-naphthalenyl)-2,3-butadien-1-one derivatives, guiding synthetic efforts towards molecules with enhanced electronic, optical, or biological properties.

Hybrid Experimental-Theoretical Approaches for Deeper Mechanistic Understanding

Ab initio SCF-MO calculations can be used to determine the molecular structure and conformational preferences of butadienol isomers, providing fundamental insights into the structure of related butadienone systems. epa.gov Combined experimental and computational studies have been successfully used to investigate the production of 1,3-butadiene, revealing key intermediates and reaction pathways. nrel.gov

Q & A

Q. What synthetic methodologies are commonly employed for 1-(2-Naphthalenyl)-2,3-butadien-1-one, and how can reaction conditions be optimized?

The compound can be synthesized via propargylation of naphthol derivatives. For example, reacting 2-naphthol with propargyl bromide in DMF using K₂CO₃ as a base at room temperature yields intermediates like (prop-2-yn-1-yloxy)naphthalene, which can be further modified to form the target compound . Optimization involves monitoring reaction progress via TLC (n-hexane:ethyl acetate, 9:1), quenching with ice, and purification via ethyl acetate extraction . Yield improvements may require adjusting stoichiometry, solvent polarity, or temperature gradients.

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?

- Mass spectrometry (MS): Electron ionization (EI) and gas chromatography (GC) coupled with MS provide molecular weight and fragmentation patterns. NIST databases (e.g., SRD 69) offer reference spectra for comparison .

- X-ray crystallography: Single-crystal studies (e.g., Cu-Kα radiation) resolve stereochemistry and bond angles, as demonstrated for related naphthalene derivatives .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) identify substituent positions and conjugation effects .

Q. What toxicological data and safety protocols are available for handling this compound?

While direct toxicity data for 1-(2-Naphthalenyl)-2,3-butadien-1-one is limited, structurally similar naphthalene derivatives (e.g., methylnaphthalenes) show respiratory and hepatic effects in mammals. Follow OSHA HCS guidelines: use PPE (gloves, goggles), avoid inhalation, and work in fume hoods. Acute toxicity (Category 4, H302) and skin irritation (Category 2, H315) are potential hazards .

Advanced Research Questions

Q. How can computational methods like DFT elucidate electronic properties and reaction mechanisms?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular orbitals, charge distribution, and transition states. For example, studies on chalcone analogs use DFT to analyze conjugation in the butadienone moiety and its impact on UV-Vis absorption . Solvent effects and steric hindrance from the naphthalene ring can be modeled to explain regioselectivity in reactions.

Q. How can contradictory data on reactivity or biological activity be resolved?

- Systematic literature review: Use databases like PubMed, TOXCENTER, and NIH RePORTER with MeSH headings (e.g., "naphthalene derivatives," "butadienones") to identify high-quality studies .

- Experimental validation: Replicate conflicting studies under controlled conditions (e.g., fixed temperature, solvent purity) to isolate variables. Peer-reviewed protocols from ATSDR and IARC ensure methodological rigor .

Q. What strategies are used to study reaction mechanisms involving this compound?

Q. How does stereoelectronic effects of the naphthalenyl group influence chemical behavior?

The planar naphthalene ring enhances π-π stacking in supramolecular assemblies, while its electron-withdrawing nature polarizes the butadienone moiety. X-ray data for analogs like 1-(1-naphthyl)-5-phenyl-2,4-pentadien-1-one show dihedral angles of ~15° between naphthalene and the conjugated system, affecting reactivity in Diels-Alder reactions .

Methodological Notes

- Data Sources: Prioritize peer-reviewed journals, NIST databases, and regulatory agencies (ATSDR, IARC) .

- Contradiction Management: Cross-reference experimental results with computational predictions (e.g., Gaussian software for DFT) to validate hypotheses .

- Safety Compliance: Adopt protocols from Safety Data Sheets (SDS) for related compounds, such as Ethanone derivatives, to mitigate risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.